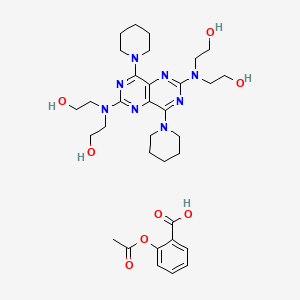
Polyoxine D
Vue d'ensemble
Description
Synthesis Analysis
The unified total synthesis of Polyoxin D, along with its analogues Polyoxins J and L, has been achieved through decarbonylative radical coupling reactions. This method leverages α-alkoxyacyl tellurides and a chiral glyoxylic oxime ether for the chemo- and stereoselective construction of the ribonucleoside α-amino acid structures. The synthesis exhibits high efficiency and retains the functionality of the preinstalled nucleobases, demonstrating a potent activity against true fungi (Fujino et al., 2017).
Molecular Structure Analysis
Polyoxin D's structure features complex and densely functionalized dipeptide chains that contain nucleobases, such as thymine and uracil, integral to its biological activity. The synthesis approaches employed highlight the molecule's intricate structure, necessitating precise and controlled chemical reactions to preserve its biological efficacy (Fujino et al., 2017).
Chemical Reactions and Properties
Polyoxin D acts as a competitive inhibitor of UDP-N-acetylglucosamine: chitin N-acetylglucosaminyltransferase (chitin synthetase) in various fungal species, demonstrating its specific interaction with enzymes responsible for chitin synthesis. This inhibition is competitive with respect to UDP-N-acetylglucosamine and results in the prevention of chitin incorporation into the fungal cell wall, affecting fungal growth and morphology (Endo et al., 1970).
Physical Properties Analysis
Polyoxin D's physical properties, such as solubility, stability, and degradation patterns, are crucial for its application as an antifungal agent. The stability of Polyoxin D, including its degradation kinetics in various conditions, is essential for its effective use in agriculture and pharmaceuticals. For instance, the detection and quantification method using UPLC-MS/MS for Polyoxin D in butterbur indicates its stability and degradation pattern under specific conditions, providing insights into its physical properties relevant for application and storage (Rahman et al., 2017).
Chemical Properties Analysis
The chemical properties of Polyoxin D, including its reactivity and interactions with biological molecules, underpin its mode of action as a fungicide. Its competitive inhibition of chitin synthetase showcases its specific chemical interaction with cellular enzymes of fungi, leading to disrupted cell wall synthesis and, consequently, fungal growth inhibition. This specificity highlights the importance of understanding the chemical properties of Polyoxin D in developing antifungal strategies (Endo et al., 1970).
Applications De Recherche Scientifique
Découverte de médicaments antifongiques
La Polyoxine D a été identifiée comme un agent antifongique potentiel. Il a été constaté qu'elle était efficace pour inhiber la synthèse des enzymes de l'enveloppe cellulaire, qui sont cruciales pour la survie des champignons . Cela fait de la this compound un candidat prometteur pour la découverte de médicaments antifongiques .
Traitement des infections fongiques systémiques
Les infections fongiques systémiques, qui surviennent à un rythme alarmant chez les patients immunodéprimés, pourraient potentiellement être traitées avec la this compound . Les traitements antifongiques actuels sont confrontés à des défis tels que la résistance aux médicaments et la toxicité pour les patients, soulignant la nécessité de nouveaux traitements comme la this compound .
Inhibition de la synthèse de la chitine
La this compound s'est avérée inhiber l'incorporation de 14 C-glucosamine dans la chitine de la paroi cellulaire fongique . Cette inhibition de la synthèse de la chitine conduit au gonflement caractéristique des mycéliums des champignons , faisant de la this compound un outil potentiel pour l'étude de la biosynthèse de la paroi cellulaire fongique .
Cible potentielle pour le développement d'antifongiques
Le mode de liaison unique de la this compound et sa capacité à bloquer le canal de transport de la chitine en font une cible potentielle pour le développement d'antifongiques . Cela pourrait conduire à la création de médicaments antifongiques plus efficaces .
Conception rationnelle de médicaments
Les études détaillées inhibiteur-protéine de la this compound ont fourni des informations sur ses mécanismes d'action . Ces informations peuvent aider à la conception rationnelle de médicaments, conduisant potentiellement au développement de médicaments plus efficaces et ciblés .
Applications agricoles
La this compound s'est avérée efficace pour contrôler les maladies des plantes causées par des champignons . Sa capacité à inhiber la synthèse de la chitine dans les champignons en fait un agent de biocontrôle potentiel en agriculture .
Mécanisme D'action
Target of Action
Polyoxin D primarily targets the chitin synthetase in fungi . Chitin synthetase is an enzyme that plays a crucial role in the synthesis of chitin, a key component of the fungal cell wall . By inhibiting this enzyme, Polyoxin D disrupts the formation of the fungal cell wall .
Mode of Action
Polyoxin D interacts with its target, chitin synthetase, by acting as a competitive inhibitor . It mimics the structure of uridine diphosphate N-acetylglucosamine (UDP-N-acetylglucosamine), a substrate of chitin synthetase . By binding to the active site of the enzyme, Polyoxin D prevents the incorporation of glucosamine into the growing chitin chain, thereby inhibiting chitin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Polyoxin D is the chitin biosynthesis pathway . By inhibiting chitin synthetase, Polyoxin D disrupts the synthesis of chitin, leading to a deficiency in the fungal cell wall . This results in the accumulation of UDP-N-acetylglucosamine, a precursor of chitin biosynthesis .
Result of Action
The inhibition of chitin synthesis by Polyoxin D leads to the formation of osmotically sensitive, protoplast-like structures in fungi . This is due to the disruption of the cell wall, which results in the loss of the fungus’s ability to maintain its shape and resist osmotic pressure . This ultimately leads to the death of the fungus .
Action Environment
The efficacy and stability of Polyoxin D can be influenced by various environmental factors. For instance, it has been reported that Polyoxin D biodegrades within 2-3 days of application . Therefore, the timing and frequency of Polyoxin D application may need to be adjusted based on environmental conditions to ensure its optimal antifungal activity.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Polyoxin D plays a crucial role in biochemical reactions by acting as a competitive inhibitor of chitin synthetase, an enzyme responsible for synthesizing chitin in fungal cell walls. The compound interacts with UDP-N-acetylglucosamine, a substrate for chitin synthesis, by mimicking its structure. This interaction prevents the incorporation of N-acetylglucosamine into chitin, thereby inhibiting cell wall formation . Polyoxin D also interacts with other biomolecules such as glucosamine and glucose, although these interactions are less pronounced .
Cellular Effects
Polyoxin D has significant effects on various types of cells and cellular processes. In fungal cells, it induces characteristic swelling of the mycelia and inhibits the incorporation of glucosamine into the cell wall chitin . This inhibition disrupts cell wall integrity, leading to cell lysis and death. Polyoxin D also affects septum formation in yeast cells, resulting in abnormal cell division and the formation of refringent cell pairs . Additionally, Polyoxin D influences cell signaling pathways and gene expression by accumulating UDP-N-acetylglucosamine, which is a precursor for chitin biosynthesis .
Molecular Mechanism
The molecular mechanism of Polyoxin D involves its competitive inhibition of chitin synthetase. Polyoxin D binds to the active site of chitin synthetase, preventing the enzyme from catalyzing the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to the growing chitin chain . This inhibition is specific to chitin synthetase and does not affect other enzymes involved in cell wall biosynthesis . The formation of osmotically sensitive, protoplast-like structures in fungi treated with Polyoxin D further supports its role in disrupting cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Polyoxin D change over time. Initially, Polyoxin D induces swelling and lysis of fungal cells by inhibiting chitin synthesis . Over time, the accumulation of UDP-N-acetylglucosamine leads to further disruption of cellular processes . Polyoxin D is relatively stable under laboratory conditions, but its long-term effects on cellular function can vary depending on the concentration and duration of exposure . In some cases, fungal cells may develop resistance to Polyoxin D, necessitating the use of higher concentrations or combination therapies .
Dosage Effects in Animal Models
The effects of Polyoxin D vary with different dosages in animal models. At low doses, Polyoxin D effectively inhibits fungal growth without causing significant toxicity . At higher doses, Polyoxin D can cause adverse effects such as reduced growth rates and increased mortality in treated animals . Threshold effects have been observed, where a minimum concentration of Polyoxin D is required to achieve antifungal activity . Toxic effects at high doses include disruption of normal cellular processes and potential damage to non-target tissues .
Metabolic Pathways
Polyoxin D is involved in several metabolic pathways, primarily related to chitin biosynthesis. It interacts with enzymes such as chitin synthetase and UDP-N-acetylglucosamine, inhibiting their activity and disrupting the synthesis of chitin . Polyoxin D also affects the metabolic flux of glucosamine and glucose, leading to changes in metabolite levels within the cell . The compound’s involvement in these pathways highlights its role as a potent inhibitor of fungal cell wall synthesis .
Transport and Distribution
Polyoxin D is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within the cell . Once inside the cell, Polyoxin D accumulates in specific compartments, such as the cytoplasm and cell wall, where it exerts its inhibitory effects on chitin synthesis . The distribution of Polyoxin D within tissues can vary depending on the concentration and duration of exposure .
Subcellular Localization
The subcellular localization of Polyoxin D is primarily within the cytoplasm and cell wall of fungal cells . The compound’s activity is closely associated with its localization, as it needs to be in proximity to chitin synthetase to exert its inhibitory effects . Polyoxin D may also undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications can influence the compound’s activity and effectiveness in inhibiting chitin synthesis .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t4-,5-,6-,7+,8-,9+,10+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWJDMDPLEUBD-ITJAGOAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22976-86-9, 33401-46-6 (zinc salt) | |
| Record name | Polyoxorim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22976-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyoxorim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30873865 | |
| Record name | Polyoxin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22976-86-9 | |
| Record name | Polyoxorim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022976869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyoxin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POLYOXORIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2468O1N7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Polyoxin D exert its antifungal activity?
A1: Polyoxin D acts by specifically inhibiting chitin synthase, a key enzyme responsible for chitin biosynthesis in fungal cell walls. [, , , , ] This inhibition disrupts the formation of chitin, a crucial structural component of fungal cell walls, leading to weakened cell walls, abnormal fungal growth, and ultimately, cell death. [, , , ]
Q2: What are the visible effects of Polyoxin D on fungal cells?
A2: Polyoxin D treatment can induce characteristic swelling at the tips of growing mycelia and germ tubes, indicating a disruption in cell wall formation. [] Additionally, it can lead to the formation of osmotically sensitive, protoplast-like structures, further highlighting its impact on cell wall integrity. []
Q3: How does Polyoxin D's mode of action differ from other antifungal agents?
A3: Unlike some fungicides that target ergosterol biosynthesis, Polyoxin D specifically targets chitin synthesis, a pathway absent in mammals. [, , ] This targeted mechanism contributes to its lower toxicity to non-target organisms compared to broader-spectrum fungicides. [, , ]
Q4: Does Polyoxin D affect the synthesis of other fungal cell wall components?
A4: Studies have shown that while Polyoxin D primarily inhibits chitin synthesis, it does not significantly affect the incorporation of glucose, amino acids, or sodium acetate into the fungal cell wall. [, ] This suggests a degree of specificity toward chitin synthase.
Q5: What is the molecular formula and weight of Polyoxin D?
A5: While the provided papers do not explicitly state the molecular formula and weight of Polyoxin D, they highlight its structural similarity to other nucleoside-peptide antibiotics, particularly its relation to Polyoxin B. [, , , , ] Consult chemical databases for precise structural information.
Q6: Is spectroscopic data for Polyoxin D available?
A6: The provided research papers primarily focus on the biological activity and mode of action of Polyoxin D and do not provide detailed spectroscopic data. To obtain this information, refer to specialized chemical databases or publications dedicated to natural product characterization.
A6: The provided documents primarily focus on the biological aspects of Polyoxin D and its application as an antifungal agent. They do not contain information about material compatibility, catalytic properties, computational modeling, SAR studies, formulation and stability, or SHE regulations. These aspects are typically addressed in dedicated chemical and pharmacological studies.
Q7: How is Polyoxin D absorbed by fungi?
A7: While the exact uptake mechanism remains unclear, research suggests that Polyoxin D might utilize existing peptide transporters in fungi for cellular entry. [] This is supported by the observation that tripeptidyl polyoxin analogues, designed to be resistant to peptidase degradation, inhibited peptide uptake in Candida albicans. []
Q8: What is known about the in vivo efficacy of Polyoxin D?
A8: Field trials have demonstrated the efficacy of Polyoxin D in controlling various fungal diseases in plants, including brown patch and large patch in turfgrass, gummy stem blight in cucumbers, and powdery mildew in tomatoes. [, , , ] These studies highlight its potential as an effective fungicide.
Q9: Has resistance to Polyoxin D been observed in fungi?
A9: Yes, recent studies have identified Botrytis cinerea isolates from strawberry fields with reduced sensitivity to Polyoxin D. [] This highlights the importance of resistance management strategies, such as alternating with fungicides possessing different modes of action, to ensure the long-term effectiveness of Polyoxin D. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



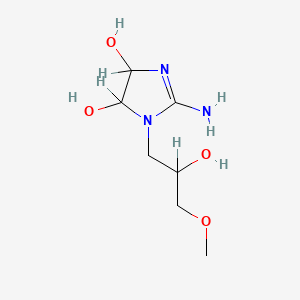
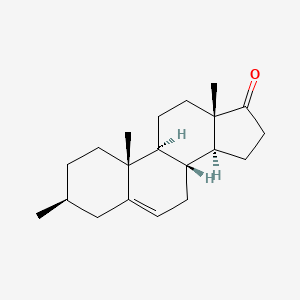
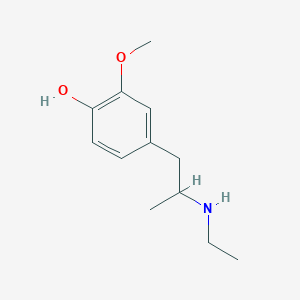
![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)

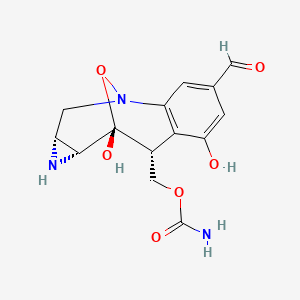
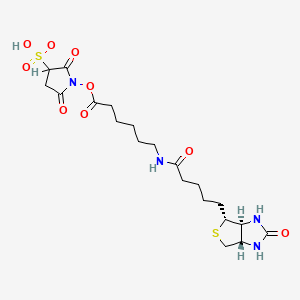
![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)



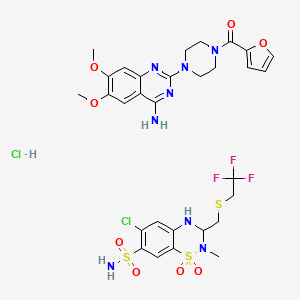
![2-[(E)-(2-Pyridinylimino)methyl]phenol](/img/structure/B1220136.png)
